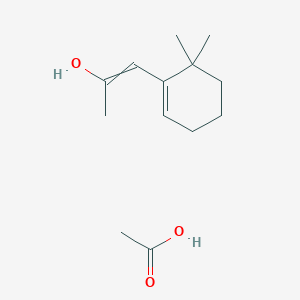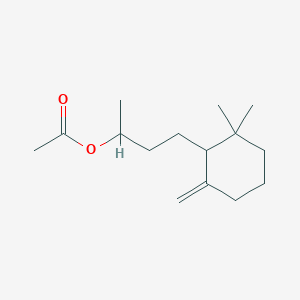
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate is a chemical compound with the molecular formula C15H26O2. It is known for its unique structure, which includes a cyclohexane ring with multiple substituents.
準備方法
The synthesis of 4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate typically involves several steps. One common method starts with 2,2-dimethyl-6-oxocyclohexanecarboxylic acid methyl ester as the precursor. This compound undergoes a series of reactions, including reduction and esterification, to yield the final product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
化学反応の分析
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the cyclohexane ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
科学的研究の応用
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism by which 4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and resulting in downstream effects .
類似化合物との比較
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate can be compared with similar compounds such as:
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one: This compound shares a similar structure but differs in its functional groups, leading to distinct chemical properties and reactivity.
Cyclohexaneethanol, 2,2-dimethyl-6-methylene-: Another structurally related compound, it has different substituents that affect its chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer unique chemical and physical properties .
特性
CAS番号 |
68479-99-2 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC名 |
4-(2,2-dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate |
InChI |
InChI=1S/C15H26O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h12,14H,1,6-10H2,2-5H3 |
InChIキー |
GGSLLFSSNHTPMO-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1C(=C)CCCC1(C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


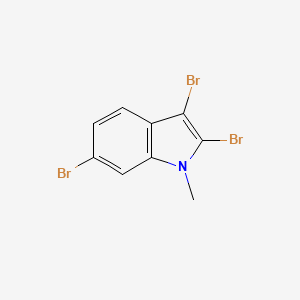
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)

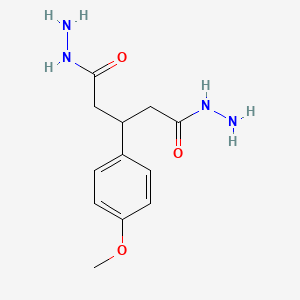
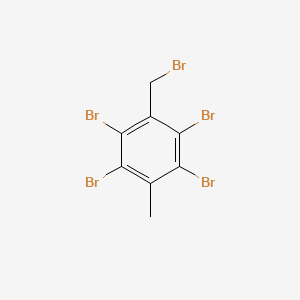

![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
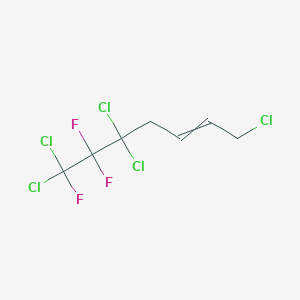
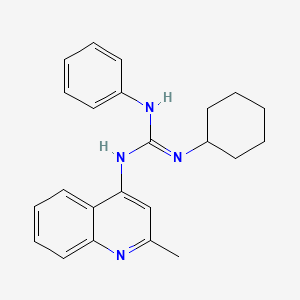
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
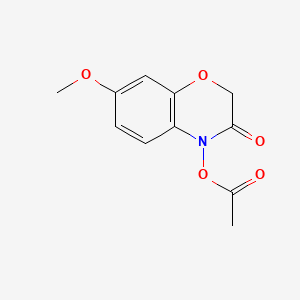
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
